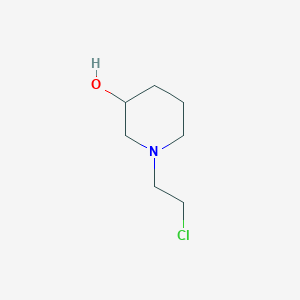
1-(2-Chloroethyl)piperidin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)piperidin-3-OL is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
準備方法
The synthesis of 1-(2-Chloroethyl)piperidin-3-OL can be achieved through several methods. One common approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which provides a straightforward route to cyclic amines . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of six-membered cyclic amines . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield .
化学反応の分析
1-(2-Chloroethyl)piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized piperidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions include N-oxides, reduced piperidines, and substituted piperidines .
科学的研究の応用
1-(2-Chloroethyl)piperidin-3-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: It is used in the study of biological pathways and interactions involving piperidine-containing compounds.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)piperidin-3-OL involves its interaction with molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival, proliferation, and apoptosis . These interactions contribute to the compound’s therapeutic effects, such as anticancer activity.
類似化合物との比較
1-(2-Chloroethyl)piperidin-3-OL can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Piperidinone: A derivative with a carbonyl group, known for its potential activity against various cancers.
Piperine: An alkaloid found in black pepper, with significant antioxidant and anticancer properties.
The uniqueness of this compound lies in its chloroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
1-(2-chloroethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H14ClNO/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6H2 |
InChIキー |
MZDLBVUECPMDEL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


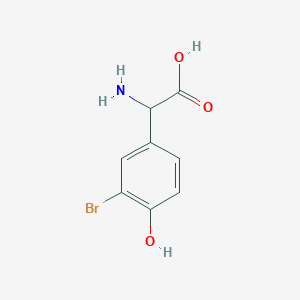
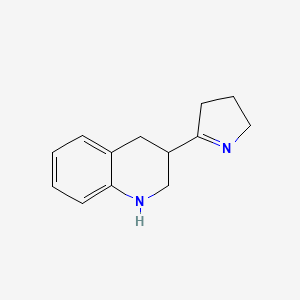

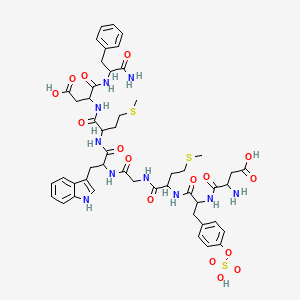
![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
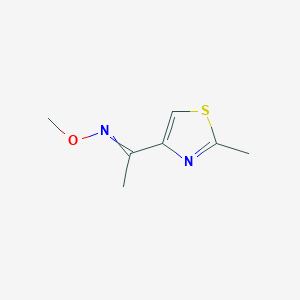
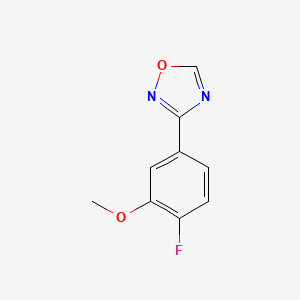
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
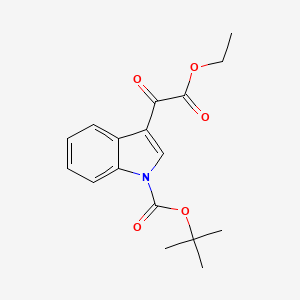
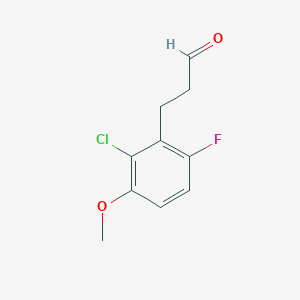
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
